molecular formula C11H13ClN2O B6184043 (6-methoxynaphthalen-2-yl)hydrazine hydrochloride CAS No. 70488-60-7

(6-methoxynaphthalen-2-yl)hydrazine hydrochloride

Cat. No. B6184043
CAS RN: 70488-60-7
M. Wt: 224.7
InChI Key:
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Description

(6-methoxynaphthalen-2-yl)hydrazine hydrochloride, also known as 6-MNHCl, is a hydrochloride salt of a hydrazine derivative. It is a colorless solid that is soluble in water and has a melting point of 158-160°C. 6-MNHCl is a versatile reagent that has been used in a variety of applications in chemical synthesis, scientific research, and laboratory experiments.

Scientific Research Applications

(6-methoxynaphthalen-2-yl)hydrazine hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as pyridines, quinolines, and coumarins. It has also been used in the synthesis of heterocyclic compounds, such as thiazoles, oxazoles, and isoxazoles. In addition, (6-methoxynaphthalen-2-yl)hydrazine hydrochloride has been used in the synthesis of polymers and as a catalyst in organic reactions.

Mechanism of Action

(6-methoxynaphthalen-2-yl)hydrazine hydrochloride acts as a nucleophile in organic reactions. It reacts with electrophiles, such as carbonyl compounds, to form a covalent bond. This reaction is known as nucleophilic addition. It is also known to promote the formation of cyclic structures in organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (6-methoxynaphthalen-2-yl)hydrazine hydrochloride have not been extensively studied. However, some studies have shown that it can induce apoptosis in human cancer cells. It has also been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus.

Advantages and Limitations for Lab Experiments

(6-methoxynaphthalen-2-yl)hydrazine hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive, readily available, and easy to handle. It is also highly soluble in water and has a low melting point. However, it is also highly toxic and should be handled with care.

Future Directions

The future directions for (6-methoxynaphthalen-2-yl)hydrazine hydrochloride include further research into its biochemical and physiological effects. In particular, further research into its potential applications in cancer therapy and antimicrobial agents is warranted. In addition, further research into its use as a catalyst in organic reactions is needed. Finally, further research into its potential applications in the synthesis of polymers is also needed.

Synthesis Methods

(6-methoxynaphthalen-2-yl)hydrazine hydrochloride can be synthesized from 6-methoxynaphthalene-2-carbaldehyde and hydrazine hydrate. The reaction is carried out in an aqueous solution of sodium hydroxide at room temperature. The resulting product is purified by crystallization from water and then recrystallized from ethanol to obtain the desired compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (6-methoxynaphthalen-2-yl)hydrazine hydrochloride involves the reaction of 2-naphthylhydrazine with methoxyacetic acid followed by conversion of the resulting intermediate to the hydrochloride salt.", "Starting Materials": [ "2-naphthylhydrazine", "methoxyacetic acid", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 2-naphthylhydrazine (1.0 g, 6.2 mmol) in methoxyacetic acid (1.5 mL, 15.6 mmol) in a round-bottom flask.", "Step 2: Heat the reaction mixture at 80°C for 2 hours under nitrogen atmosphere.", "Step 3: Cool the reaction mixture to room temperature and add 10 mL of water.", "Step 4: Adjust the pH of the mixture to 9-10 using sodium hydroxide solution.", "Step 5: Extract the product with diethyl ether (3 x 20 mL).", "Step 6: Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 8: Dissolve the crude product in hydrochloric acid (1 M) and filter the resulting solution.", "Step 9: Concentrate the filtrate under reduced pressure to obtain the (6-methoxynaphthalen-2-yl)hydrazine hydrochloride as a white solid (yield: 80-85%)." ] }

CAS RN

70488-60-7

Product Name

(6-methoxynaphthalen-2-yl)hydrazine hydrochloride

Molecular Formula

C11H13ClN2O

Molecular Weight

224.7

Purity

95

Origin of Product

United States

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